1,4-Dioxacyclopentadecan-5-one
Overview
Description
1,4-Dioxacyclopentadecan-5-one: is an organic compound with the molecular formula C13H24O3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxacyclopentadecan-5-one can be synthesized through several methods. One common approach involves the cyclization of a suitable diol with a diacid or its derivatives. For instance, the reaction of a long-chain diol with a diacid chloride under high-dilution conditions can lead to the formation of the desired lactone. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxacyclopentadecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to ring-opening and formation of new products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
1,4-Dioxacyclopentadecan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex macrocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to form stable complexes with various therapeutic agents.
Industry: It is used in the production of specialty polymers and materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxacyclopentadecan-5-one involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The lactone ring is particularly reactive towards nucleophiles, which can lead to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and enzyme inhibition studies.
Comparison with Similar Compounds
1,4-Dioxane: A smaller cyclic ether with a six-membered ring containing two oxygen atoms.
Cyclopentadecanone: A fifteen-membered ring ketone without the oxygen atoms in the ring.
Macrocyclic Lactones: A broad class of compounds with large ring structures containing ester functionalities.
Uniqueness: 1,4-Dioxacyclopentadecan-5-one is unique due to its specific ring size and the presence of two oxygen atoms within the ring. This structure imparts distinct chemical and physical properties, such as increased ring strain and reactivity towards nucleophiles, which are not observed in smaller or less complex lactones.
Properties
IUPAC Name |
1,4-dioxacyclopentadecan-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16-13/h1-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHGHOBBXQRCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOCCOC(=O)CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305351 | |
Record name | 1,4-Dioxacyclopentadecan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-97-1 | |
Record name | 1,4-Dioxacyclopentadecan-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1898-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dioxacyclopentadecan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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